molecular formula C20H25N3O3S2 B2999010 N-(2,5-dimethylphenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 851410-09-8

N-(2,5-dimethylphenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2999010
CAS No.: 851410-09-8
M. Wt: 419.56
InChI Key: FAHKALLXWZQKAZ-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring, substituted at position 3 with a 2-methoxyethyl group and at position 6 with a methyl group. A sulfanyl (-S-) linker at position 2 connects the core to an acetamide moiety, which is further substituted with a 2,5-dimethylphenyl group.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S2/c1-12-5-6-13(2)15(9-12)21-17(24)11-27-20-22-16-10-14(3)28-18(16)19(25)23(20)7-8-26-4/h5-6,9,14H,7-8,10-11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHKALLXWZQKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)C)C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,5-dimethylphenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The starting materials often include 2,5-dimethylaniline and various thienopyrimidine derivatives. The key steps may involve:

    Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving thiophene and pyrimidine precursors.

    Introduction of the sulfanyl group: This step may involve the use of thiol reagents under specific conditions.

    Acetamide formation: The final step typically involves the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N-(2,5-dimethylphenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Alcohol derivatives.

    Substitution products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, thienopyrimidine derivatives are often studied for their potential as enzyme inhibitors. This compound may exhibit inhibitory activity against specific enzymes, making it a candidate for drug development.

Medicine

Medicinally, compounds like “N-(2,5-dimethylphenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” are investigated for their potential therapeutic effects. They may have applications in treating diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of “N-(2,5-dimethylphenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The specific pathways involved depend on the target enzyme or receptor.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison
Feature Target Compound Compound Compound
Core Thieno[3,2-d]pyrimidin-4-one Pyrimidin-6-one Thieno[3,2-d]pyrimidin-4-one
Position 3 Substituent 2-Methoxyethyl N/A N/A
Position 6/7 6-Methyl 4-Methyl 7-Phenyl
Acetamide Substituent 2,5-Dimethylphenyl 2,3-Dichlorophenyl 2-Ethyl-6-methylphenyl
Table 2: Physicochemical Properties
Property Target Compound Compound Compound
Molecular Weight ~450 344.21 403.50
H-Bond Donors 1 2 1
H-Bond Acceptors 5 4 4

Biological Activity

N-(2,5-dimethylphenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a thienopyrimidine core linked to a 2,5-dimethylphenyl group and a methoxyethyl substituent. Its molecular formula is C18H24N2O3SC_{18}H_{24}N_2O_3S with a molecular weight of approximately 356.46 g/mol. The structural complexity suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar thienopyrimidine structures exhibit significant antibacterial and antimycobacterial activities. For instance:

  • Minimum Inhibitory Concentration (MIC) : Several derivatives showed potent activity against Gram-positive and Gram-negative bacteria. The MIC values for related compounds ranged from 8 to 32 µM against strains such as Staphylococcus aureus and Escherichia coli .
  • Mechanism : The presence of the thienopyrimidine ring is crucial for antimicrobial efficacy. Substituents at specific positions enhance activity by interacting with bacterial enzymes or disrupting cell wall synthesis .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Lines Tested : Various cancer cell lines including MCF-7 (breast cancer) and HEK293 (kidney cancer) have been utilized in bioassays to determine cytotoxicity .
  • IC50 Values : Related thienopyrimidine derivatives demonstrated IC50 values ranging from 3.1 µM to 40 µM across different cell lines, indicating moderate to high potency against cancer cells .

Case Studies

  • Antibacterial Study :
    A study synthesized several thienopyrimidine derivatives and evaluated their antibacterial properties against Mycobacterium tuberculosis. The most potent compounds showed MIC values below 10 µM, demonstrating significant potential as new antimycobacterial agents .
  • Anticancer Evaluation :
    In vitro studies on MCF-7 cells revealed that certain analogs of the compound exhibited selective cytotoxicity with IC50 values as low as 3.1 µM. This suggests that modifications to the thienopyrimidine scaffold can enhance selectivity towards cancer cells while minimizing effects on normal cells .

Data Summary

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
Thienopyrimidine Derivative AAntibacterialS. aureus8 µM
Thienopyrimidine Derivative BAntimycobacterialM. tuberculosis<10 µM
Thienopyrimidine Derivative CAnticancerMCF-73.1 µM
Thienopyrimidine Derivative DAnticancerHEK2935.3 µM

Q & A

Basic: How can researchers optimize the synthetic route for this compound to improve yield and purity?

Answer:
The synthesis of thieno-pyrimidinone derivatives often involves multi-step reactions, including cyclization, sulfanyl group introduction, and acetamide coupling. Key optimization steps include:

  • Temperature control during cyclization (e.g., maintaining 80–100°C for thieno-pyrimidinone core formation) to minimize side reactions .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, as seen in similar acetamide syntheses with yields up to 80% .
  • Catalytic use : Thiourea or triethylamine can facilitate sulfanyl group incorporation, as demonstrated in analogous thieno-pyrimidinone systems .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) effectively isolates the final compound, confirmed by NMR and HPLC purity >95% .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:
Structural validation requires a combination of spectroscopic and crystallographic methods:

  • 1H NMR : Characteristic peaks include aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.1–2.3 ppm), and sulfanyl-acetamide protons (δ 4.1–4.3 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and fragmentation patterns aligned with the thieno-pyrimidinone scaffold .
  • Elemental analysis : Carbon, nitrogen, and sulfur content must match theoretical values (e.g., C: 45.36%, N: 12.21%, S: 9.32%) to confirm purity .

Advanced: How can crystallography data resolve ambiguities in the compound’s conformation and intermolecular interactions?

Answer:
Single-crystal X-ray diffraction provides atomic-level insights:

  • Unit cell parameters : Monoclinic systems (e.g., space group P21/c) with cell dimensions (e.g., a = 18.220 Å, b = 8.118 Å) reveal packing efficiency and hydrogen-bonding networks .
  • Hydrogen bonding : Sulfanyl and acetamide groups often form intermolecular bonds with pyrimidinone oxygen, stabilizing the crystal lattice .
  • Torsion angles : The 2-methoxyethyl substituent’s orientation (e.g., C–O–C–C dihedral angles) impacts solubility and reactivity .

Advanced: What methodologies are recommended for analyzing contradictory biological activity data in this compound’s pharmacological studies?

Answer:
Contradictions in bioactivity (e.g., varying IC50 values) can arise from assay conditions or conformational flexibility. Mitigation strategies include:

  • Dose-response profiling : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts .
  • Molecular dynamics (MD) simulations : Model ligand-receptor interactions (e.g., with kinase targets) to identify binding poses influenced by the 2-methoxyethyl group’s flexibility .
  • Metabolic stability assays : Assess hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic variability .

Advanced: How can in silico modeling predict the compound’s pharmacokinetic and toxicity profiles?

Answer:
Computational tools enable early-stage ADMET prediction:

  • Lipophilicity (LogP) : Software like COMSOL Multiphysics models partition coefficients, critical for blood-brain barrier penetration .
  • CYP450 inhibition : Docking studies (e.g., AutoDock Vina) evaluate interactions with cytochrome enzymes, flagged by the thieno-pyrimidinone core’s electron-rich regions .
  • Toxicity alerts : QSAR models predict hepatotoxicity risks based on structural analogs (e.g., acetamide derivatives with chloro-substituents) .

Basic: What solvent systems are optimal for solubility testing in biological assays?

Answer:

  • Primary solvents : DMSO (for stock solutions) diluted to ≤1% in PBS or cell culture media to avoid cytotoxicity .
  • Co-solvents : Ethanol or PEG-400 enhance solubility for in vivo studies, as validated in thieno-pyrimidinone analogs .
  • Surfactants : Polysorbate 80 (0.1% w/v) stabilizes colloidal dispersions in aqueous buffers .

Advanced: How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

Answer:
SAR studies require systematic modifications:

  • Core substitutions : Replace the 6-methyl group with halogens (e.g., Cl, F) to assess electronic effects on target binding .
  • Side-chain variations : Compare 2-methoxyethyl with ethyl or propyl groups to evaluate steric impacts .
  • Biological testing : Use panels of kinase or protease assays to map pharmacophore contributions .

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